molecular formula C12H16N2O B2993767 (R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 2090026-70-1

(R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2993767
CAS No.: 2090026-70-1
M. Wt: 204.273
InChI Key: RNKYEILWJKRRQH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an o-phenylenediamine derivative with a suitable carbonyl compound, followed by the introduction of the tert-butyl group through alkylation reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group into the quinoxaline framework, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

®-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The quinoxaline ring can participate in various interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the tert-butyl group.

    2,3-Dihydroquinoxaline: A reduced form of quinoxaline.

    tert-Butylquinoxaline: A quinoxaline derivative with a tert-butyl group at a different position.

Uniqueness

®-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the specific placement of the tert-butyl group, which provides distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(3R)-3-tert-butyl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-12(2,3)10-11(15)14-9-7-5-4-6-8(9)13-10/h4-7,10,13H,1-3H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKYEILWJKRRQH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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